Avibactam-d4 Sodium Salt
Description
Contextualizing Avibactam (B1665839) as a Non-β-Lactam β-Lactamase Inhibitor in Antimicrobial Research
Avibactam is a powerful, broad-spectrum β-lactamase inhibitor that distinguishes itself by not having a β-lactam core in its chemical structure. nih.gov It is part of the diazabicyclooctane (DBO) class of inhibitors. acs.org In clinical practice, Avibactam is combined with β-lactam antibiotics, such as ceftazidime (B193861), to counteract bacterial resistance. nih.govnih.govnih.gov Many pathogenic bacteria produce enzymes called β-lactamases, which can degrade β-lactam antibiotics, rendering them ineffective. Avibactam works by inhibiting a wide range of these enzymes, including Ambler class A, class C, and some class D β-lactamases. acs.orgiosrphr.orgnih.govchromatographyonline.com
The mechanism of action for Avibactam is unique; it forms a covalent bond with the β-lactamase enzyme, but this interaction is reversible. nih.goviosrphr.orgacs.orgnih.gov This allows Avibactam to effectively protect the partner antibiotic from degradation, restoring its activity against many resistant Gram-negative bacteria. nih.gov The development of Avibactam and its combinations represents a significant step forward in addressing the challenge of antimicrobial resistance.
Specific Objectives and Scope of Academic Inquiry into Avibactam-d4 Sodium Salt
The primary application of this compound in academic and industrial research is as an internal standard for the quantitative analysis of Avibactam in biological samples. researchgate.net When researchers need to measure the concentration of Avibactam in plasma, urine, or tissue samples during preclinical or clinical studies, they employ highly sensitive analytical methods like LC-MS/MS. nih.govnih.gov
In these assays, a known quantity of this compound is added to the biological sample. Because the deuterated version behaves almost identically to the non-deuterated Avibactam during sample extraction and chromatographic separation but is distinguishable by the mass spectrometer due to its higher mass, it serves as a perfect reference. nih.govnih.gov This allows for precise correction of any sample loss during processing and variations in instrument response, leading to highly accurate and reliable quantification of the Avibactam concentration.
Therefore, the specific objectives of using this compound include:
To serve as a stable isotope-labeled internal standard in the development and validation of bioanalytical methods for Avibactam. nih.gov
To enable accurate pharmacokinetic studies of Avibactam by providing a reliable means of measuring its concentration over time in various biological matrices. nih.govnih.govlgcstandards.com
To support therapeutic drug monitoring (TDM) studies where precise measurement of Avibactam levels in patients is necessary. acs.org
Overview of Research Paradigms Utilizing Isotopically Labeled Pharmaceuticals
The use of isotopically labeled pharmaceuticals, such as this compound, is a cornerstone of modern drug development and biomedical research. nih.govnih.gov These research paradigms are designed to gain a comprehensive understanding of a drug's interaction with a biological system.
One major paradigm is the pharmacokinetic/pharmacodynamic (PK/PD) study . acs.orglgcstandards.com In this context, stable isotope-labeled compounds are critical for establishing the relationship between the drug's concentration in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics). Accurate measurement of drug exposure, facilitated by labeled internal standards, is essential for these analyses. nih.govlgcstandards.com
Furthermore, bioanalytical method validation is a critical research paradigm mandated by regulatory agencies. nih.govnih.gov Here, isotopically labeled standards are used to demonstrate the accuracy, precision, and robustness of the methods used to quantify drugs in clinical and non-clinical studies. The use of a stable isotope-labeled version of the analyte, such as Avibactam-d4 for Avibactam, is considered the gold standard for internal standards in mass spectrometry-based bioanalysis. nih.gov
Properties
Molecular Formula |
C₇H₆D₄N₃NaO₆S |
|---|---|
Molecular Weight |
291.25 |
Synonyms |
Sulfuric Acid Mono[(1R,2S,5R)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] Ester-d4 Sodium Salt; NXL 104-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of Avibactam and Its Deuterated Analogs
Established and Novel Synthetic Routes for Avibactam (B1665839) Scaffolds
A notable advancement in avibactam synthesis involves starting from the commercially available and affordable ethyl-5-hydroxypicolinate. acs.org This approach avoids the more complex ring-opening and cyclization steps of earlier methods. acs.org Another key strategy has been the use of L-pyroglutamic acid to construct the diazabicyclooctane (DBO) core. informahealthcare.com
One of the critical challenges in avibactam synthesis is the formation of the urea (B33335) moiety. researchgate.net A counterintuitive but effective strategy involves the introduction of a protecting group to facilitate this difficult step. researchgate.net The use of a one-pot debenzylation and sulfation reaction has also been a significant improvement, streamlining the process and reducing waste. researchgate.net
Stereoselective Synthesis of Key Intermediates
The stereochemistry of avibactam is crucial for its biological activity. Therefore, the stereoselective synthesis of its key intermediates is of paramount importance. One such critical intermediate is (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate. acs.orgtianmingpharm.com
A novel and efficient method for preparing a precursor to this intermediate, (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, utilizes a lipase-catalyzed resolution. acs.org This enzymatic approach offers excellent stereoselectivity. acs.org The synthesis of the (2S,5R) configuration is a known challenge, with the control of stereoselectivity being a critical factor to avoid the generation of unwanted by-products. tianmingpharm.com L-pyroglutamic acid, a chiral starting material, is also employed to ensure the high diastereomeric excess of key intermediates. informahealthcare.com
Strategies for Deuterium (B1214612) Incorporation in Avibactam-d4 Synthesis
Isotopically labeled compounds like Avibactam-d4 sodium salt are valuable tools in pharmaceutical research, particularly for pharmacokinetic studies. medchemexpress.comaxios-research.com The synthesis of deuterated molecules relies on the incorporation of deuterium atoms at specific positions within the molecule.
Selection of Deuterated Precursors and Reagents
The synthesis of deuterated organic compounds often utilizes simple, commercially available deuterated precursors. nih.gov Common deuterium sources include deuterium oxide (D2O), deuterated methanol (B129727) (CD3OD), and deuterated acetic acid (d4-acetic acid). nih.govsnnu.edu.cn For the synthesis of Avibactam-d4, a common strategy would involve the use of a deuterated reagent during a key synthetic step. For example, a reduction step could be performed using a deuterated reducing agent like sodium borodeuteride (NaBD4) to introduce deuterium atoms. nih.gov The choice of deuterated reagent is critical and depends on the specific reaction and the desired position of deuteration. google.com
Reaction Mechanisms for Selective Deuteration
Selective deuteration aims to introduce deuterium at specific sites within a molecule with high efficiency. nih.gov Late-stage functionalization through C-H activation is a powerful strategy for direct hydrogen-deuterium exchange, avoiding lengthy synthetic routes. snnu.edu.cn Metal catalysts, such as those based on iridium or palladium, are often employed to facilitate this exchange. snnu.edu.cn For instance, iridium complexes can catalyze the deuteration of ketones and amides. snnu.edu.cn
The mechanism of deuteration often involves the formation of an intermediate that can react with a deuterium source. For example, in the deuteration of aldehydes, an N-heterocyclic carbene (NHC) can form a Breslow intermediate, which then undergoes deuteration. assumption.edu The reaction conditions, including the choice of catalyst and solvent, can significantly influence the extent and selectivity of deuterium incorporation. snnu.edu.cn
Purification Techniques for Isotope-Labeled this compound
After synthesis, the purification of this compound is essential to ensure high chemical and isotopic purity. Standard purification techniques in organic synthesis are employed. A common final step in the synthesis of avibactam sodium salt involves a cation exchange reaction. acs.orggoogle.com
For instance, an intermediate tetrabutylammonium (B224687) salt of avibactam can be dissolved and reacted with a sodium salt, such as sodium isooctanoate or sodium 2-hydroxypropionate, to precipitate the final sodium salt product. google.comgoogle.com The resulting crystalline product is then filtered and dried. google.com Chiral High-Performance Liquid Chromatography (CHPLC) is a crucial analytical technique used to separate stereoisomers and determine the diastereomeric purity of key intermediates, ensuring the final product has the correct stereochemistry. informahealthcare.com Mass spectrometry is used to confirm the isotopic enrichment and structural integrity of the final deuterated compound. axios-research.com
Chromatographic Separation Methods for High Purity
Achieving high purity of this compound is essential for its use as a pharmaceutical reference standard. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for both the analysis and purification of avibactam and its analogs.
Research and analytical method development reports detail various RP-HPLC systems for the separation of avibactam. These methods typically utilize a C18 stationary phase, which is effective for separating moderately polar compounds like avibactam. The mobile phase often consists of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic solvent, most commonly acetonitrile. iosrphr.orgwjpps.com Gradient elution may be employed to ensure the effective separation of the main compound from any impurities. For preparative chromatography, aimed at isolating a high-purity solid, the principles are similar but conducted on a larger scale with columns of a wider diameter. acs.org The use of an ion-pairing agent, such as tetrabutylammonium hydrogen sulfate (B86663), can be employed to improve the retention of polar compounds like avibactam on the column. chromatographyonline.com
The following table summarizes typical parameters used in the RP-HPLC analysis of avibactam, which are foundational for developing high-purity separation methods.
| Parameter | Description |
| Stationary Phase | C18 (Octadecyl-silica) |
| Mobile Phase | Phosphate (B84403) buffer : Acetonitrile (e.g., 50:50 v/v) |
| Flow Rate | 1.0 - 1.1 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30 °C |
| Retention Time | Approximately 2.41 - 4.8 minutes |
| Ion-Pairing Agent | Tetrabutylammonium hydrogen sulfate (optional, to enhance retention) |
This table is a composite of data from multiple sources detailing analytical methods for avibactam. wjpps.comchromatographyonline.com
Crystallization and Salt Formation Processes
The final step in obtaining a stable, solid form of Avibactam-d4 is crystallization and salt formation to yield this compound. Avibactam sodium is known to exist in several crystalline forms, or polymorphs, including anhydrous forms (Form B and Form D) and hydrated forms (Form A and Form E). acs.org The specific crystalline form obtained is dependent on the crystallization conditions.
The process generally involves dissolving the crude avibactam in a suitable solvent system, followed by the introduction of a sodium source and an anti-solvent to induce crystallization. A common method involves a salt-exchange reaction where a tetrabutylammonium salt of avibactam is reacted with a sodium salt, such as sodium 2-ethylhexanoate (B8288628), in a solvent mixture like ethanol (B145695) and water. google.com
The control of temperature, solvent composition, and cooling rate are critical in directing the crystallization towards a specific polymorphic form. For instance, Form B can be obtained by dissolving avibactam sodium in a hot mixture of water and ethanol and then cooling, with seeding at a specific temperature to encourage the growth of the desired crystals. The use of different co-solvents, such as isobutanol, can lead to the formation of other polymorphs like Form C.
The table below outlines conditions reported for the crystallization of different polymorphs of avibactam sodium.
| Polymorphic Form | Solvent System | Crystallization Conditions |
| Form B | Water/Ethanol (1:1) | Dissolve at 70°C, cool to -20°C at 5°C/min, seed with Form B nuclei at 40°C. |
| Form D | Ethanol | Addition of sodium 2-ethylhexanoate in ethanol to an ethanolic solution of avibactam tetrabutylammonium salt at room temperature. google.com |
| Form B (alternative) | Methanol/Water | Dissolve avibactam sodium in methanol and water, add an alcohol anti-solvent (e.g., ethanol), and cool to induce crystallization. google.com |
This table summarizes crystallization conditions for avibactam sodium from various sources.
Advanced Analytical Characterization of Avibactam D4 Sodium Salt for Research Applications
Spectroscopic Techniques for Structural Elucidation and Isotopic Purity
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For Avibactam-d4 Sodium Salt, a suite of NMR experiments is utilized to confirm its structure and the sites of deuteration.
¹H NMR spectroscopy is fundamental in identifying the locations of deuterium (B1214612) substitution. Since deuterium is NMR-inactive at the proton frequency, the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H NMR spectrum.
In the case of this compound, the deuterium atoms are located on the piperidine (B6355638) ring. The ¹H NMR spectrum of the non-deuterated Avibactam (B1665839) Sodium typically displays signals for all protons in the molecule. In contrast, the ¹H NMR spectrum of this compound would show a significant reduction or complete absence of signals corresponding to the protons at the deuterated positions. The remaining proton signals can be assigned based on their chemical shifts, multiplicities, and coupling constants, confirming the integrity of the rest of the molecule.
Table 1: Comparative ¹H NMR Data for Avibactam Sodium and Expected Data for this compound in D₂O
| Proton Assignment | Avibactam Sodium Chemical Shift (ppm) and Multiplicity | Expected this compound Chemical Shift (ppm) and Multiplicity |
|---|---|---|
| H-2 | 4.01 (d, J = 7.5 Hz) | 4.01 (d, J = 7.5 Hz) |
| H-4 | 2.23–2.09 (m), 1.81–1.69 (m) | Signals absent or significantly reduced |
| H-5 | 4.15 (dd, J = 5.8, 2.8 Hz) | 4.15 (dd, J = 5.8, 2.8 Hz) |
| H-3 | 2.06–1.96 (m), 1.94–1.82 (m) | Signals absent or significantly reduced |
| Methylene Bridge | 3.28 (d, J = 12.2 Hz), 3.06 (d, J = 12.2 Hz) | 3.28 (d, J = 12.2 Hz), 3.06 (d, J = 12.2 Hz) |
Data for Avibactam Sodium is based on publicly available information. Expected data for the d4 variant is inferred.
¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. While deuterium substitution has a minimal effect on the chemical shifts of neighboring carbons (a slight upfield shift known as an isotope shift), it can significantly affect the multiplicity of the signal for the carbon directly attached to deuterium. In a proton-decoupled ¹³C NMR spectrum, a carbon bonded to deuterium will appear as a multiplet due to ¹³C-²H coupling, and its intensity will be reduced.
Table 2: Comparative ¹³C NMR Data for Avibactam Sodium and Expected Data for this compound in D₂O
| Carbon Assignment | Avibactam Sodium Chemical Shift (ppm) | Expected this compound Chemical Shift (ppm) |
|---|---|---|
| C=O (amide) | 174.72 | ~174.7 |
| C=O (urea) | 169.53 | ~169.5 |
| C-2 | 60.43 | ~60.4 |
| C-5 | 59.93 | ~59.9 |
| Methylene Bridge | 47.33 | ~47.3 |
| C-4 | 20.03 | Upfield shifted, reduced intensity, multiplet |
| C-3 | 18.31 | Upfield shifted, reduced intensity, multiplet |
Data for Avibactam Sodium is based on publicly available information. chemicalbook.com Expected data for the d4 variant is inferred.
²H NMR spectroscopy directly detects the deuterium nuclei, providing a definitive confirmation of the deuteration sites and an assessment of the isotopic distribution. The resulting spectrum will show signals at the chemical shifts corresponding to the deuterated positions. The relative integration of these signals can provide a quantitative measure of the deuterium incorporation at each site. This technique is highly specific for analyzing deuterated compounds and is crucial for determining isotopic purity. A clean ²H NMR spectrum with signals only at the expected positions would confirm the high isotopic purity of this compound.
2D NMR experiments are instrumental in assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. In the COSY spectrum of this compound, the absence of cross-peaks between the remaining protons and the deuterated positions would further confirm the sites of isotopic labeling.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (¹H-¹³C). For this compound, the carbons bearing deuterium would not show a correlation peak in the HSQC spectrum, providing unambiguous evidence of the deuteration sites.
Together, these 2D NMR techniques provide a comprehensive and unambiguous confirmation of the structure of this compound and the precise locations of the deuterium atoms.
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its isotopic enrichment. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.
The mass spectrum of this compound is expected to show a molecular ion peak that is four mass units higher than that of its non-deuterated counterpart, corresponding to the incorporation of four deuterium atoms. For instance, the mass of the non-deuterated Avibactam free acid is approximately 265.036 g/mol . nih.gov The expected mass of the Avibactam-d4 free acid would, therefore, be approximately 269.061 g/mol . The sodium salt would have a correspondingly higher mass.
HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental formula and the number of deuterium atoms. Furthermore, by analyzing the isotopic cluster of the molecular ion peak, the isotopic purity of the sample can be determined. The relative intensities of the ions corresponding to the d0, d1, d2, d3, and d4 species provide a detailed picture of the isotopic distribution.
Table 3: Expected High-Resolution Mass Spectrometry Data for Avibactam and its Deuterated Analog
| Compound | Formula | Expected Exact Mass [M-Na+H]⁺ |
|---|---|---|
| Avibactam | C₇H₁₁N₃O₆S | 266.0441 |
| Avibactam-d4 | C₇H₇D₄N₃O₆S | 270.0692 |
Expected masses are calculated based on the elemental composition.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of this compound. nih.gov Unlike nominal mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). researchgate.netwiley.com This precision allows for the determination of an ion's elemental composition from its exact mass.
For this compound, HRMS is used to verify the successful incorporation of the four deuterium atoms into the molecular structure. The experimentally measured accurate mass is compared against the theoretically calculated exact mass for the proposed elemental formula (C₇H₆D₄N₃NaO₆S). A close correlation between these values provides high confidence in the identity and isotopic enrichment of the compound. nih.gov The high resolving power of these instruments also helps to distinguish the analyte from any potential interfering species of the same nominal mass. researchgate.net
| Compound | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
| Avibactam Sodium Salt | C₇H₁₀N₃NaO₆S | 287.0243 |
| This compound | C₇H₆D₄N₃NaO₆S | 291.0494 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isotopic Purity Assessment
Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural integrity of this compound and assess its isotopic purity. In an MS/MS experiment, the protonated or deprotonated molecular ion of the compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. uab.edu The resulting fragmentation pattern serves as a structural fingerprint. nih.govwvu.edu
By elucidating the fragmentation pathway, analysts can confirm that the deuterium labels are located on a stable part of the molecule and are not lost during ionization or fragmentation. nih.gov The mass of the product ions reveals which fragments retain the deuterium labels. For Avibactam-d4, fragments containing the four deuterium atoms will exhibit a mass shift of approximately +4 Da compared to the corresponding fragments from unlabeled Avibactam.
Furthermore, MS/MS is a powerful technique for assessing isotopic purity. By examining the precursor ion scan, the relative abundances of the desired d4 species can be compared to any residual unlabeled (d0) or partially labeled (d1, d2, d3) species. This ensures that the internal standard has a high degree of isotopic enrichment, which is crucial for accurate quantification in subsequent experiments.
Chromatographic Method Development for Quantitative Analysis and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Avibactam-d4 Quantification in Research Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in complex biological matrices, such as human plasma. nih.gov In these methods, this compound is used as an internal standard (IS) for the accurate measurement of unlabeled Avibactam.
The methodology involves several key steps:
Sample Preparation: Proteins are typically removed from the plasma sample through precipitation. nih.gov A known amount of Avibactam-d4 IS is added to both the calibration standards and the unknown samples.
Chromatographic Separation: The extract is injected into a liquid chromatography system, often using a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent separates Avibactam and Avibactam-d4 from other matrix components. researchgate.net As a stable isotope-labeled internal standard, Avibactam-d4 co-elutes with the unlabeled Avibactam. nih.gov
Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer. The instrument is set to operate in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Avibactam and Avibactam-d4. researchgate.net For instance, Avibactam is often monitored in negative ion mode. nih.gov
The use of a deuterated internal standard like Avibactam-d4 is critical as it compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results. researchgate.net
| Parameter | Typical Condition | Reference |
| Sample Type | Human Plasma | nih.govnih.gov |
| Sample Preparation | Protein Precipitation | nih.govnih.gov |
| Internal Standard | Stable Isotope Labeled (e.g., Avibactam-d4) | nih.gov |
| Chromatography | Reversed-Phase (e.g., C18 column) | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), often negative | nih.gov |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Profiling
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for assessing the purity of pharmaceutical compounds and for impurity profiling. daneshyari.comresearchgate.net For this compound, an RP-HPLC method can effectively separate the main compound from any process-related impurities or degradation products.
A typical RP-HPLC method for Avibactam involves a C18 stationary phase, which is non-polar. The mobile phase consists of a polar mixture, such as a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile. iosrphr.org Separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Detection is commonly performed using a UV detector at a specific wavelength (e.g., 260 nm). iosrphr.org This method is crucial for quality control, ensuring that the this compound standard is of high purity before its use in quantitative studies.
Validation Parameters for Analytical Methods Employing Deuterated Internal Standards (e.g., Linearity, Precision, Accuracy)
For an LC-MS/MS method utilizing a deuterated internal standard to be considered reliable, it must undergo rigorous validation according to guidelines from regulatory bodies like the ICH. ajrconline.orgnih.gov Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range. ajrconline.org
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at both intra-day and inter-day levels. researchgate.net
Accuracy: The closeness of the mean test results obtained by the method to the true value. It is determined by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal value. researchgate.net
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. ajrconline.org
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. nih.gov
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which is effectively compensated for by the co-eluting deuterated internal standard. researchgate.net
| Validation Parameter | Description | Common Acceptance Criteria |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Precision | Agreement among replicate measurements. | RSD ≤ 15% (≤ 20% at LOQ) |
| Accuracy | Closeness of measured value to true value. | Within ±15% of nominal (±20% at LOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS. | Response in blank samples < 20% of LOQ |
| Recovery | Efficiency of the sample extraction process. | Consistent and reproducible |
Impurity Profiling and Identification in this compound Synthesis and Storage
Impurity profiling is a critical aspect of the quality control of this compound. Impurities can arise during synthesis from starting materials, intermediates, or side reactions, or they can form during storage due to degradation. nih.gov The identification and control of these impurities are essential to ensure the standard's integrity.
Common analytical techniques for impurity profiling include HPLC and LC-MS. researchgate.net HPLC with UV detection can quantify known impurities and detect unknown ones. For structural elucidation of unknown impurities, high-resolution mass spectrometry is employed to determine their elemental composition and fragmentation patterns.
Potential impurities in this compound would be analogous to those found in unlabeled Avibactam, such as stereoisomers (e.g., (2R,5R)-Avibactam) or by-products from the synthetic route. synzeal.com Additionally, the synthesis of the deuterated compound could potentially result in isotopic impurities, such as species with fewer than four deuterium atoms (d0-d3) or over-labeled species (d5+). Stability studies are also performed under various conditions (e.g., heat, light, humidity) to identify potential degradation products and establish appropriate storage conditions. sps.nhs.uk
Mechanistic Studies of Avibactam and Its Deuterated Analogs at the Molecular Level in Vitro
Enzyme Kinetic Analysis of β-Lactamase Inhibition
Avibactam (B1665839) is a non-β-lactam β-lactamase inhibitor that demonstrates a broad spectrum of activity against various classes of these enzymes. nih.gov Its unique mechanism of action, involving covalent but reversible inhibition, sets it apart from traditional β-lactam-based inhibitors. acs.orgresearchgate.net In-depth enzyme kinetic analyses have been crucial in elucidating the molecular interactions between avibactam and different β-lactamases.
Quantitative Measurement of Acylation and Deacylation Rates with Diverse β-Lactamases (e.g., Class A, C, and select D)
Studies have shown that the efficiency of acylation, represented by the second-order rate constant (k₂/Kᵢ), varies significantly across different classes of β-lactamases. nih.gov For instance, avibactam exhibits high acylation efficiency against Class A enzymes like CTX-M-15, with rates on the order of 1.0 × 10⁵ M⁻¹s⁻¹. nih.govnih.gov In contrast, the acylation rate against the Class D enzyme OXA-10 is substantially lower, at 1.1 × 10¹ M⁻¹s⁻¹. nih.govnih.gov
Deacylation rates also differ among the various enzyme classes. For Class A enzymes such as CTX-M-15 and KPC-2, the half-lives for the recovery of enzyme activity are relatively short, at 40 and 82 minutes, respectively. nih.gov Class C enzymes exhibit a wider range of deacylation rates, with Pseudomonas aeruginosa AmpC having a much faster off-rate compared to Enterobacter cloacae P99 AmpC. nih.gov Notably, the acylated form of the Class D enzyme OXA-10 is remarkably stable, with a deacylation half-life exceeding five days. nih.govnih.gov
| β-Lactamase (Class) | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Half-life (t₁/₂) |
|---|---|---|
| CTX-M-15 (A) | 1.0 x 10⁵ | 40 min |
| KPC-2 (A) | ~10⁴ | 82 min |
| E. cloacae AmpC (C) | >10³ | 300 min |
| P. aeruginosa AmpC (C) | >10³ | 6 min |
| OXA-10 (D) | 1.1 x 10¹ | >5 days |
| OXA-48 (D) | ~10³ | - |
Investigation of Covalent and Reversible Inhibition Mechanisms
Avibactam's mechanism of action is characterized by the formation of a covalent bond with the catalytic serine residue in the active site of β-lactamases. acs.orgresearchgate.net This acylation step involves the opening of the diazabicyclooctane ring of avibactam. acs.org However, unlike many other β-lactamase inhibitors that lead to irreversible inactivation of the enzyme, the reaction with avibactam is reversible. acs.orgresearchgate.net
The deacylation process regenerates the intact avibactam molecule, which can then go on to inhibit another enzyme molecule. researchgate.net This reversibility is a key feature of avibactam's inhibitory profile. The stability of the covalent acyl-enzyme complex varies depending on the specific β-lactamase, as evidenced by the wide range of deacylation rates observed. nih.gov For most enzymes studied, the inhibited form is stable against hydrolysis or rearrangement, with the notable exception of KPC-2, which shows a slow hydrolytic pathway involving fragmentation of the acyl-avibactam complex. nih.govnih.gov
Role of Deuteration in Probing Kinetic Isotope Effects on Enzyme Mechanism
The use of deuterated compounds, such as Avibactam-d4 Sodium Salt, is a powerful tool in mechanistic enzymology to probe kinetic isotope effects (KIEs). The replacement of hydrogen with its heavier isotope, deuterium (B1214612), at a specific position on a molecule can alter the rate of a chemical reaction if that bond is broken or its vibrational environment changes in the rate-determining step.
In the context of avibactam's interaction with β-lactamases, deuteration at specific positions could provide insights into the transition states of both the acylation and deacylation steps. For example, a significant KIE upon deuteration at a C-H bond involved in the ring-opening or ring-closing steps would suggest that the cleavage of this bond is part of the rate-limiting process.
However, based on currently available scientific literature, there are no published studies that have specifically utilized this compound to investigate the kinetic isotope effects of β-lactamase inhibition. While the principles of KIE studies are well-established in enzymology, including for β-lactamases with other substrates, their application to deuterated avibactam remains an area for future research. Such studies could further refine our understanding of the intricate mechanism of avibactam's reversible inhibition.
Structural Biology of Avibactam-Enzyme Complexes
X-ray Crystallography of Avibactam Bound to Serine β-Lactamases
X-ray crystallography has been instrumental in visualizing the three-dimensional structure of avibactam covalently bound to the active site of various serine β-lactamases, including Class A and Class C enzymes. researchgate.net These high-resolution structures reveal the precise atomic interactions that govern the potent inhibitory activity of avibactam.
The crystal structures of avibactam-β-lactamase complexes have identified key binding pockets and the specific amino acid residues that interact with the inhibitor. The sulfate (B86663) group of avibactam is a critical moiety for its binding and is stabilized in a positively charged pocket that typically interacts with the carboxylate group of β-lactam substrates. researchgate.net
Analysis of Conformation and Orientation within the Active Site
High-resolution X-ray crystallography has been instrumental in elucidating the precise conformation and orientation of avibactam within the active sites of various serine β-lactamases, including class A and class C enzymes. nih.govnih.gov These structural studies reveal a conserved mechanism of inhibition, providing a rationale for avibactam's broad-spectrum activity. nih.gov
Upon entering the active site, avibactam forms a covalent carbamoyl-ester linkage with the catalytic serine residue (e.g., Ser70 in CTX-M-15 and Ser64 in Pseudomonas aeruginosa AmpC). nih.gov This acylation step is central to its inhibitory action. The inhibitor is bound tightly with minimal flexibility and no significant conformational variability observed in the crystal structures. nih.gov The binding of avibactam induces very little conformational rearrangement of the catalytically relevant residues in the active site. nih.gov
The avibactam molecule adopts a specific and stable conformation that is stabilized by a network of polar interactions with conserved residues in the active site. nih.govresearchgate.net Key interactions include:
Covalent Bond: A carbamoyl-ester bond forms between the C7 carbonyl of avibactam and the hydroxyl group of the active site serine. nih.gov
Oxyanion Hole: The C7 carbonyl of the newly formed carbamate (B1207046) is positioned within the oxyanion hole, forming hydrogen bonds with the backbone amides of key residues, such as Ser70 and Ser237 in CTX-M-15. nih.gov This orientation is similar to that observed for acylated β-lactam substrates. nih.gov
Sulfate Group: The sulfate group of avibactam is a critical binding moiety, interacting with a positively charged pocket that typically stabilizes the carboxylate groups of β-lactam antibiotics. nih.gov It forms polar contacts with residues like Lys234, Thr235, and Ser237 in CTX-M-15. nih.gov
Carboxamide Group: The carboxamide group also contributes to binding by forming hydrogen bonds with the side chains of residues such as Asn104 and Asn132 in CTX-M-15. nih.gov
In the class C enzyme P. aeruginosa AmpC, a high-resolution structure revealed an intramolecular hydrogen bond between the amide group and the N1 nitrogen of the piperidine (B6355638) ring of avibactam. nih.gov This interaction appears to be unique to the class C binding mode when compared to class A enzymes at similar resolutions. nih.gov
The table below summarizes the key interactions observed in the crystal structures of avibactam complexed with CTX-M-15 (a class A β-lactamase) and P. aeruginosa AmpC (a class C β-lactamase).
| Avibactam Moiety | Interacting Residue in CTX-M-15 (Class A) | Type of Interaction | Interacting Residue in P. aeruginosa AmpC (Class C) | Type of Interaction |
|---|---|---|---|---|
| C7 Carbonyl | Ser70 | Covalent Carbamoyl-Ester Bond | Ser64 | Covalent Carbamoyl-Ester Bond |
| C7 Carbonyl Oxygen | Ser70, Ser237 (backbone amides) | Hydrogen Bonds (Oxyanion Hole) | Ser64, Ser318 (backbone amides) | Hydrogen Bonds (Oxyanion Hole) |
| Sulfate Group | Lys234, Thr235, Ser237 | Polar Contacts | Lys315, Gln120, Asn346 | Polar Contacts |
| Ser130 | Polar Contact | Lys67 | Polar Contact | |
| Tyr105 | Water-mediated Polar Contact | N/A | N/A | |
| Carboxamide Group | Asn104, Asn132 | Hydrogen Bonds | Asn152 | Hydrogen Bond |
Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Complex Structures
Cryo-electron microscopy (Cryo-EM) is a powerful structural biology technique used to determine the high-resolution, three-dimensional structures of large macromolecular complexes in their near-native states. This method is particularly advantageous for studying large, flexible, or heterogeneous assemblies that are often difficult to crystallize for X-ray crystallography.
While Cryo-EM has revolutionized the study of large biological machinery like ribosomes, viruses, and membrane protein complexes, its application to the study of avibactam in complex with its target β-lactamase enzymes is not widely reported in the scientific literature. β-lactamase enzymes are relatively small proteins, typically in the range of 30 kDa. X-ray crystallography has proven to be a highly effective and predominantly used method for obtaining detailed, high-resolution atomic structures of these enzymes and their complexes with inhibitors like avibactam. nih.govnih.gov The high-quality crystals obtained for these complexes have yielded resolutions that allow for precise mapping of the inhibitor's conformation and its interactions within the active site. nih.govnih.gov
Conformational Dynamics of Avibactam and its Interaction with Target Enzymes
The interaction between avibactam and its target enzymes is not a static process but a dynamic one, involving conformational fluctuations of both the inhibitor and the protein. Molecular dynamics (MD) simulations have been employed to provide insights into these dynamics at an atomic level, complementing the static pictures provided by crystallography. nih.govyoutube.comchemrxiv.org
MD simulations of the avibactam-CTX-M-15 complex have been used to study the mechanism of inhibitor release, a key feature of avibactam's reversible inhibition. nih.gov These studies suggest that for the deacylation (recyclization) of avibactam to occur, key active site residues (Glu166 and Lys73) need to be in their neutral forms, in contrast to the charged state required for the initial acylation. nih.gov The simulations show that the interaction between avibactam and residues Lys73 and Ser130 is crucial for the recyclization process. nih.gov
The conformational flexibility of certain regions of the β-lactamase enzyme, such as the Ω-loop, has been shown to be critical for substrate recognition and inhibitor binding. asm.orgnih.gov In KPC-2, a class A carbapenemase, mutations in the Ω-loop can affect avibactam's binding and efficacy. asm.org Structural analysis of a KPC-2 variant (D179N) in complex with avibactam revealed conformational differences in the Ω-loop region compared to the wild-type enzyme, which leads to altered hydrogen bonding networks. asm.org These dynamic changes highlight the importance of enzyme flexibility in the mechanism of action and the development of resistance.
Furthermore, MD simulations can reveal the stability of the acyl-enzyme complex. youtube.com Upon binding, avibactam tends to reduce the conformational diversity and flexibility of the enzyme's active site, leading to a more stable complex. youtube.com The simulations can also track the movement of water molecules within the active site, which is crucial for understanding why avibactam's deacylation proceeds through recyclization (reformation of the intact inhibitor) rather than hydrolysis (breakdown of the inhibitor), a key feature of its mechanism. nih.govpnas.org The orientation of a key water molecule, positioned by residues like Glu166, appears to be less favorable for nucleophilic attack in the deacylating state, thus favoring the intramolecular ring-closure reaction. nih.gov
Chemical Stability and Degradation Pathways of Avibactam D4 Sodium Salt in Vitro
Hydrolytic Degradation Pathways of the N-Oxosulfoxyurea Ring
The core structure of avibactam (B1665839), a diazabicyclooctane (DBO), features an N-oxosulfoxyurea ring that is central to its mechanism of action. researchgate.net The interaction of avibactam with β-lactamase enzymes involves the covalent acylation of a serine residue in the enzyme's active site, which opens the DBO ring to form a carbamoyl (B1232498) linkage. nih.govnih.gov This process is notably reversible, with the primary deacylation pathway leading to the regeneration of the intact, active avibactam molecule rather than its hydrolysis. nih.govresearchgate.net
However, under specific enzymatic conditions, a slower, hydrolytic degradation pathway has been observed. Studies involving the KPC-2 β-lactamase, a class A carbapenemase, have shown that the acyl-enzyme complex can undergo fragmentation. researchgate.netnih.gov This suggests that while avibactam is generally stable to simple hydrolysis and can be recycled, certain environments can promote its chemical breakdown. nih.govnih.gov
Mass spectrometry has been a crucial tool in identifying the products formed during the slow hydrolytic degradation of the avibactam-enzyme complex. nih.govresearchgate.net When avibactam acylates the KPC-2 enzyme, a mass increase of 264 Da is observed, consistent with the formation of the covalent complex. researchgate.net Over time, this complex can degrade, leading to several distinct species identified by their mass changes relative to the initial complex.
These degradation products indicate a step-wise fragmentation of the covalently bound avibactam molecule. The initial loss of a sulfate (B86663) group is a key step, followed by further rearrangements and hydrolysis. researchgate.net
Table 1: Identified Acyl-Enzyme Intermediates and Degradation Products of Avibactam with KPC-2 Enzyme
| Species | Mass Change from Native Enzyme (Da) | Description |
|---|---|---|
| Acyl-Avibactam Complex | +264 | Initial stable carbamoyl-enzyme intermediate. |
| Acyl-80 Species | +184 | Corresponds to the hydrolytic loss of SO₃ from the complex. |
| Acyl-98 Species | +166 | Corresponds to the subsequent loss of water (H₂O) from the Acyl-80 species, forming an imine. |
Data sourced from studies on KPC-2 enzyme interactions with avibactam. researchgate.net
Based on the identified degradation products, a mechanism for the slow hydrolytic degradation from the KPC-2 enzyme has been proposed. researchgate.netnih.gov This pathway represents an alternative to the typical reversible deacylation that regenerates intact avibactam.
The proposed degradation cascade begins after the formation of the initial acyl-enzyme intermediate:
Sulfate Elimination: The process is initiated by the hydrolytic loss of the sulfate group (SO₃) from the bound avibactam. This results in the formation of a hydroxylamine (B1172632) intermediate, identified as the "acyl-80" species. researchgate.net
Dehydration: The hydroxylamine intermediate then undergoes dehydration, losing a molecule of water. This step leads to the formation of an imine intermediate, observed as the "acyl-98" species. researchgate.net
Imine Hydrolysis: Finally, the imine is hydrolyzed, which involves the addition of a water molecule across the carbon-nitrogen double bond. This breaks down the imine to form a carbonyl-containing fragment, the "acyl-97" species, and ultimately leads to the release of degraded fragments from the enzyme. researchgate.net
This multi-step process explains the slow fragmentation of the acyl-avibactam complex and represents a terminal degradation pathway, contrasting with the recycling mechanism observed with many other β-lactamases. researchgate.netresearchgate.net
Kinetic Studies of Chemical Stability under Controlled Environmental Conditions (e.g., pH, Temperature, Ionic Strength)
The chemical stability of avibactam in solution is influenced by environmental factors such as pH and temperature. Kinetic studies, often performed on solutions containing both ceftazidime (B193861) and avibactam, provide data on its degradation rates under various conditions.
pH: Avibactam's stability is pH-dependent. Studies conducted in broth at an initial pH of 7.25 showed that avibactam has a degradation half-life of over 120 hours. asm.org However, it was noted that stability generally decreases at higher pH levels. asm.org
Temperature: Temperature is a significant factor in the degradation kinetics of avibactam. One study evaluated the stability of avibactam in elastomeric infusion devices, simulating conditions for outpatient therapy. nih.gov After 14 days of storage in a refrigerator (2°C–8°C) followed by a 24-hour exposure to 32°C, the remaining percentage of avibactam was between 83.2% and 93.1%, depending on the initial concentration and the device used. nih.gov Another study found that ceftazidime/avibactam solutions were stable for up to 24 hours at room temperature (20-25°C) and for 12 hours at 37°C in portable devices. nih.gov These findings indicate that elevated temperatures accelerate the degradation of avibactam.
Ionic Strength: While the degradation of some chemical compounds can be influenced by the ionic strength of the solution, specific data detailing the effect of ionic strength on the stability of Avibactam-d4 Sodium Salt were not prominent in the reviewed literature.
Table 2: Stability of Avibactam in Aqueous Media under Various Conditions
| Medium | pH | Temperature (°C) | Stability / Half-Life |
|---|---|---|---|
| CA-MHB Broth | 7.25 | 37 | >120 hours |
| Infusion Device | Not Specified | 2-8°C for 14 days, then 32°C for 24h | 83.2% - 93.1% remaining |
| Polypropylene Syringe | Not Specified | 20-25°C | Stable for 24 hours |
Data compiled from multiple in vitro stability studies. asm.orgnih.govnih.gov
Photodegradation and Oxidative Degradation Studies (if applicable)
In one study, the stability of ceftazidime/avibactam was tested under stress conditions that included exposure to 3% hydrogen peroxide (an oxidizing agent) and heat. nih.gov While the study focused on developing a stability-indicating analytical method and did not characterize the specific degradation products from avibactam under oxidative stress, it confirms that the molecule can be degraded under these conditions.
Comprehensive studies identifying the products of photodegradation (exposure to UV or visible light) or detailing the mechanisms of oxidative breakdown have not been reported. Therefore, the susceptibility of this compound to these degradation routes and the resulting chemical transformations remain an area for future investigation.
Computational Chemistry and Molecular Modeling of Avibactam D4 Sodium Salt
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of Avibactam-d4 Sodium Salt. By solving the Schrödinger equation for the molecule, these methods provide a detailed picture of its electronic structure, which governs its chemical behavior and reactivity.
Ab initio QM methods and Density Functional Theory (DFT) are particularly powerful tools for this purpose. For Avibactam-d4, these calculations can elucidate the distribution of electron density, the energies and shapes of molecular orbitals (such as the HOMO and LUMO), and the partial atomic charges. This information is critical for predicting which parts of the molecule are most likely to engage in electrostatic or covalent interactions within the active site of a β-lactamase enzyme.
Table 1: Application of QM Methods to this compound
| Computational Method | Information Obtained | Relevance to Avibactam-d4 |
| Density Functional Theory (DFT) | Electron density distribution, molecular orbital energies, atomic charges. | Predicts sites of reactivity and interaction with enzyme residues. |
| Ab Initio Calculations | High-accuracy electronic structure and energy calculations. | Provides benchmark data for understanding molecular properties. |
| QM/MM Simulations | Reaction pathways, transition state geometries, activation energies. | Models the covalent bond formation with the enzyme and predicts the impact of deuteration on reaction rates. nih.govnih.gov |
Molecular Dynamics (MD) Simulations of Avibactam-Enzyme Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the Avibactam-d4-enzyme complex over time. These simulations solve Newton's equations of motion for every atom in the system, providing a trajectory that reveals how the inhibitor and protein move and interact.
For Avibactam-d4, MD simulations can be initiated from a docked pose within the active site of a β-lactamase, such as CTX-M-15 or KPC-2. nih.govmdpi.com The simulation, typically run for hundreds of nanoseconds, shows the stability of the binding pose and maps the network of non-covalent interactions, including hydrogen bonds and electrostatic interactions, that hold the inhibitor in place. nih.gov These simulations have been crucial in identifying key residues, such as Ser70, Lys73, Ser130, and Glu166, that are vital for the binding and reaction of avibactam (B1665839). nih.govresearchgate.net
Furthermore, MD simulations explore the conformational landscape of Avibactam-d4, revealing its flexibility and preferred shapes within the constrained environment of the enzyme's active site. nih.gov The replacement of hydrogen with deuterium (B1214612) slightly increases the mass of the molecule, a parameter that is accounted for in the force field used for the simulation. This allows for the investigation of any subtle changes in the dynamics, vibrational modes, and the stability of key interactions due to the isotopic substitution. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of specific residues. nih.gov
Docking Studies and Binding Energy Calculations for Ligand-Target Systems
Docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking studies are performed to place the molecule into the active site of various β-lactamase enzymes, predicting its binding mode. researchgate.net The algorithm samples numerous possible conformations and orientations of the ligand and scores them based on a scoring function, which estimates the binding affinity. nih.gov Studies on the non-deuterated avibactam have shown it can adopt different conformations in the active sites of different enzymes, a phenomenon that can be explored for the d4 variant. nih.gov
Following docking and often MD refinement, more rigorous methods are used to calculate the binding free energy, which provides a quantitative measure of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used for this purpose. nih.govrsc.orgfrontiersin.org These "end-point" methods calculate the free energy difference between the bound (protein-ligand complex) and unbound (separate protein and ligand) states. The total binding free energy is calculated by summing the molecular mechanics energy in the gas phase and the solvation free energy. While these methods involve approximations, they are valuable for ranking different inhibitors and understanding the energetic contributions of various interactions. researchgate.netnih.gov
Table 2: Key Interacting Residues for Avibactam in β-Lactamase Active Sites
| Residue | Role in Interaction |
| Ser64 / Ser70 | Catalytic residue that forms a covalent bond with avibactam. nih.gov |
| Lys67 / Lys73 | Positioned for catalytic activity and assists in the reaction mechanism. researchgate.netnih.gov |
| Gln120 | Interacts with the carboxamide group of avibactam. nih.gov |
| Tyr150 | Participates in catalytic roles to enable covalent bond formation. nih.gov |
| Asn152 | Forms a hydrogen bond with the carboxamide group of avibactam. nih.gov |
| Lys315 / Thr316 / Asn346 | Position the sulfate (B86663) moiety of avibactam through hydrogen bonds. nih.gov |
Deuterium Isotope Effect Modeling in Reaction Pathways
The primary rationale for synthesizing Avibactam-d4 is to leverage the deuterium kinetic isotope effect (KIE). nih.gov The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. wikipedia.org Because deuterium is twice as heavy as protium (B1232500) (hydrogen), the C-D bond has a lower vibrational frequency and a lower zero-point energy, making it stronger than a C-H bond. scirp.org Consequently, reactions where the cleavage of this bond is the rate-limiting step proceed more slowly. nih.gov The KIE is quantified as the ratio of the reaction rate for the hydrogen-containing compound (kH) to the rate for the deuterium-containing compound (kD). nih.gov
Computational modeling is essential for predicting and understanding the KIE in the context of Avibactam-d4's interaction with β-lactamases. alfa-chemistry.com Hybrid QM/MM simulations are the state-of-the-art method for this purpose. nih.gov Researchers can build a model of the enzyme's active site with the inhibitor bound and simulate the entire chemical reaction pathway for both avibactam and Avibactam-d4. By calculating the free energy profile along the reaction coordinate, the activation energy (the energy barrier to the transition state) can be determined for both isotopic forms.
A higher calculated activation energy for Avibactam-d4 compared to avibactam would predict a normal KIE (kH/kD > 1), confirming that the C-D bond cleavage is indeed part of the rate-determining step and that the reaction is slower. nih.govmdpi.com These predictive models help rationalize the observed pharmacokinetic or pharmacodynamic properties of the deuterated drug and provide a mechanistic basis for its potentially improved characteristics, such as increased metabolic stability. fugaku100kei.jp
Table 3: Principles of Deuterium Isotope Effect Modeling
| Concept | Description | Computational Approach |
| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have. A C-D bond has a lower ZPE than a C-H bond. | QM calculations determine the vibrational frequencies and ZPE for both isotopic bonds. |
| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. Breaking the stronger C-D bond requires more energy. | QM/MM simulations map the reaction pathway and calculate the energy of the transition state. |
| Kinetic Isotope Effect (KIE) | The ratio of reaction rates (kH/kD). A KIE > 1 indicates a slower reaction for the deuterated compound. wikipedia.org | Calculated from the difference in activation energies derived from QM/MM simulations. |
Future Directions and Emerging Research Avenues for Avibactam D4 Sodium Salt
Development of Novel Analytical Approaches for Trace Analysis
The use of deuterated compounds like Avibactam-d4 Sodium Salt necessitates the development of highly sensitive and specific analytical methods for trace analysis. A primary challenge lies in the separation and quantification of isotopic mixtures, an area where regulatory agencies have yet to propose specific guidelines for deuterated drugs. bvsalud.org Future research will likely focus on overcoming these analytical hurdles.
Advanced analytical techniques are required to accurately measure the isotopic purity of this compound and to quantify it and its potential metabolites at very low concentrations in complex biological matrices. High-resolution mass spectrometry (HRMS) and advanced liquid chromatography-mass spectrometry (LC-MS) platforms are central to these efforts. biosyn.commdpi.com Isotope Ratio Mass Spectrometry (IRMS) is another powerful technique that can provide extremely precise measurements of isotopic ratios, which is crucial for verifying the extent and stability of deuteration. biosyn.com
Future research in this area could focus on:
Developing novel chromatographic methods with enhanced resolution to separate the deuterated drug from its non-deuterated counterpart and other related substances.
Optimizing mass spectrometry parameters for maximum sensitivity and specificity to detect trace amounts of Avibactam-d4.
Validating these new methods according to stringent regulatory standards to support advanced non-clinical studies.
| Technique | Primary Application | Key Advantage |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and structural elucidation of metabolites. | Distinguishes between molecules with very similar masses. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantification of the compound in complex biological fluids. | High sensitivity and selectivity for quantitative analysis. mdpi.com |
| Isotope Ratio Mass Spectrometry (IRMS) | Precise measurement of isotopic enrichment and purity. | Gold standard for determining the ratio of heavy to light isotopes. biosyn.com |
Exploration of Advanced Synthetic Methodologies for Site-Specific Labeling
The precise placement of deuterium (B1214612) atoms within the Avibactam (B1665839) molecule is critical for its use in mechanistic and metabolic studies. Site-specific isotopic labeling allows researchers to probe specific chemical bonds and their roles in biological processes. cernobioscience.comnih.gov While general methods for deuteration exist, such as H/D exchange reactions using deuterated solvents like D₂O, future research will benefit from more advanced and efficient synthetic methodologies. researchgate.net
Emerging strategies focus on achieving high levels of deuteration at specific molecular positions with greater control and efficiency. These include:
Metal-Catalyzed C-H Activation: This technique uses transition metal catalysts, such as ruthenium, to selectively replace a specific hydrogen atom with deuterium. cea.fr This approach offers high precision in labeling complex molecules.
Chemoenzymatic Synthesis: This method combines chemical synthesis with enzymatic reactions to achieve site-specific modifications under mild conditions. nih.govnih.gov While often applied to larger biomolecules, its principles can be adapted for complex small molecules.
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, potentially leading to more efficient and selective deuteration reactions compared to traditional batch processes.
These advanced methods will enable the synthesis of various Avibactam-d4 isotopologues, each designed to investigate a particular aspect of the molecule's function or metabolic fate.
Deeper Mechanistic Investigations into Enzyme Inhibition and Resistance Mechanisms
Avibactam is known to be a broad-spectrum inhibitor of class A, class C, and some class D serine β-lactamases. nih.govasm.org Its mechanism involves a covalent but reversible reaction with the active site serine of the enzyme. nih.govtandfonline.com The introduction of deuterium in Avibactam-d4 allows for a deeper investigation of this mechanism through the kinetic isotope effect (KIE). The KIE is a phenomenon where substituting an atom with a heavier isotope can alter the rate of a chemical reaction, providing valuable information about the reaction's rate-limiting steps.
By comparing the inhibition kinetics of Avibactam and Avibactam-d4, researchers can elucidate the transition states of the acylation and deacylation steps, offering a more detailed picture of the inhibition process. nih.gov
Furthermore, resistance to ceftazidime-avibactam is a growing concern and is often linked to mutations in the β-lactamase enzymes, such as KPC and VEB variants. engineering.org.cnmdpi.comnih.gov These mutations can alter the enzyme's active site, affecting inhibitor binding and efficacy. mdpi.com Avibactam-d4 can be a critical tool in studying these resistance mechanisms. Comparative studies can reveal how specific mutations influence the binding kinetics and processing of the deuterated versus the non-deuterated inhibitor, providing crucial insights for the development of next-generation inhibitors that can overcome this resistance. engineering.org.cnnih.gov
| Research Area | Role of Avibactam-d4 | Expected Outcome |
|---|---|---|
| Enzyme Inhibition Kinetics | Probe the Kinetic Isotope Effect (KIE) on acylation and deacylation rates. | Elucidation of rate-limiting steps and transition state structures. |
| Mechanisms of Resistance | Compare binding and inhibition against wild-type and mutant β-lactamases. | Understand how resistance mutations impact inhibitor interaction. nih.gov |
| Structural Biology | Aid in crystallographic or NMR studies of the enzyme-inhibitor complex. | Provide higher resolution data on the conformation of the bound inhibitor. |
Application of Avibactam-d4 in Metabolomic and Proteomic Research Techniques (non-clinical)
Stable isotope labeling is a cornerstone of modern metabolomic and proteomic research, enabling the accurate quantification of molecules in complex biological systems. biosyn.comlongdom.org this compound is an ideal tool for such non-clinical applications.
In metabolomics , Avibactam-d4 can be used as:
An internal standard for the precise quantification of unlabeled Avibactam in pharmacokinetic and drug metabolism studies. cernobioscience.comoup.com By adding a known amount of the deuterated standard to a sample, variations during sample preparation and analysis can be accurately corrected.
A metabolic tracer to track the fate of Avibactam in biological systems. biosyn.com This allows for the unambiguous identification and quantification of its metabolites, as they will retain the deuterium label, distinguishing them from endogenous molecules. cernobioscience.com Recent studies have used integrated metabolomic and transcriptomic approaches to map the broader mechanism of action of ceftazidime (B193861)/avibactam, and a deuterated tracer would significantly enhance the resolution of such investigations. nih.gov
In proteomics , the application of Avibactam-d4 can help to:
Identify and quantify target proteins. By using Avibactam-d4 in combination with quantitative proteomic techniques, researchers can measure changes in the abundance of β-lactamases or other potential protein targets upon drug exposure. oup.com
Investigate drug-protein interactions. Labeled compounds can be used to study the dynamics of binding to target enzymes and identify potential off-target interactions within the proteome.
The use of Avibactam-d4 in these "omics" technologies will provide a more comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its broader biological effects at a molecular level. cernobioscience.com
Q & A
Q. What are the key physicochemical properties of Avibactam-d4 Sodium Salt that influence its experimental handling and stability?
this compound (C₇H₁₀D₄N₃NaO₆S) exhibits a molecular weight of 287.23 g/mol and a melting point >208°C (decomposition). Its solubility profile is critical for experimental design: it is sparingly soluble in DMSO and methanol but water-soluble under sonication. Stability requires storage in dry, room-temperature conditions to prevent degradation. Researchers should pre-test solubility in target buffers and validate stability under experimental conditions (e.g., pH, temperature) using techniques like HPLC or mass spectrometry .
Q. How can researchers optimize the synthesis of this compound to ensure high isotopic purity and yield?
Synthesis optimization requires deuterium incorporation at specific positions (e.g., the β-lactam ring) while minimizing isotopic dilution. Methodologies include:
- Isotopic labeling verification : Use NMR (¹H/²H) and high-resolution mass spectrometry to confirm deuterium placement and purity (>99%) .
- Reaction monitoring : Track intermediates via LC-MS to identify side products and adjust reaction conditions (e.g., solvent polarity, temperature) .
- Purification : Employ reverse-phase chromatography to isolate the deuterated compound from non-labeled analogs .
Q. What methodological considerations are critical when preparing stock solutions of this compound for in vitro assays?
- Solubilization : Use sterile water with sonication (30–60 minutes) to achieve homogeneity. Verify solubility via spectrophotometry (e.g., λ = 260 nm) .
- Concentration standardization : Calibrate using quantitative NMR (qNMR) with an internal standard (e.g., trimethylsilylpropanoic acid) .
- Stability testing : Perform time-course HPLC analyses to ensure no degradation occurs under assay conditions (e.g., 37°C, 24 hours) .
Advanced Research Questions
Q. What experimental strategies can be employed to investigate the β-lactamase inhibition kinetics of this compound in multidrug-resistant bacterial strains?
- Enzyme kinetics : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ) against class A/C/D β-lactamases. Compare deuterated vs. non-deuterated analogs to assess isotopic effects on binding .
- Time-dependent inactivation : Monitor enzyme activity via nitrocefin hydrolysis assays at varying Avibactam-d4 concentrations .
- Structural analysis : Conduct X-ray crystallography or cryo-EM to resolve deuterium placement in enzyme-inhibitor complexes .
Q. How should researchers design combination therapy studies using this compound with carbapenems to address conflicting synergy reports?
- Checkerboard assays : Test fractional inhibitory concentration indices (FICIs) across clinical isolates (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) to quantify synergy/antagonism .
- Mechanistic validation : Use transcriptomic profiling (RNA-seq) to identify resistance pathways activated during combination exposure .
- Pharmacodynamic modeling : Apply Monte Carlo simulations to predict dose optimization for co-administered therapies .
Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices while distinguishing it from non-deuterated analogs?
- LC-HRMS : Employ a C18 column with a deuterium-specific MRM transition (e.g., m/z 287.23 → 142.08) for selective detection .
- Isotopic dilution analysis : Spike samples with a ¹³C-labeled internal standard to correct for matrix effects .
- Data validation : Use orthogonal methods like MALDI-TOF to confirm isotopic integrity in in vivo samples (e.g., plasma, tissue homogenates) .
Q. How can researchers resolve contradictions in this compound’s stability data across different experimental conditions?
- Controlled replication : Standardize variables (e.g., buffer composition, temperature) across labs using SOPs .
- Degradation product profiling : Identify decomposition byproducts via LC-MS/MS and correlate with environmental factors .
- Statistical meta-analysis : Pool datasets from multiple studies to identify outliers and confounding variables .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
